molecular formula C12H21Cl3N2 B1522932 (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride CAS No. 1269151-34-9

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride

Cat. No.: B1522932
CAS No.: 1269151-34-9
M. Wt: 299.7 g/mol
InChI Key: YHEFYRUAOLAAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various in vitro assay systems. The molecular structure incorporates a primary amine on a four-carbon alkyl chain, a methylamine group, and a 3-chlorobenzyl substituent, making it a versatile intermediate or potential pharmacophore. This compound is designed for research applications only. Its structural features suggest potential as a key intermediate in the synthesis of more complex molecules, such as indole derivatives, which are prevalent moieties in many biologically active alkaloids and known for their diverse pharmacological properties . The chlorophenyl and alkylamine motifs are common in ligands targeting aminergic G-protein coupled receptors (GPCRs). Researchers can utilize this compound to explore its mechanism of action, which may involve interactions with enzyme systems or cellular transporters, similar to how other amine-containing compounds function . It is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-N-[(3-chlorophenyl)methyl]-1-N-methylbutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2.2ClH/c1-10(14)6-7-15(2)9-11-4-3-5-12(13)8-11;;/h3-5,8,10H,6-7,9,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEFYRUAOLAAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)CC1=CC(=CC=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(3-chlorophenyl)piperazine Intermediate

A critical intermediate in the synthesis is 1-(3-chlorophenyl)piperazine hydrochloride, prepared via a nucleophilic substitution reaction between 3-chloroaniline and di(2-chloroethyl)methylamine hydrochloride.

  • Step 1: Preparation of di(2-chloroethyl)methylamine hydrochloride by reacting diethanolamine with thionyl chloride in chloroform solvent. The reaction is carried out by slow addition of thionyl chloride at room temperature followed by stirring for 2 hours. The product is isolated by removing excess reagents and recrystallization from acetone, yielding a white solid with approximately 62% yield.

  • Step 2: 3-chloroaniline and di(2-chloroethyl)methylamine hydrochloride are refluxed in dimethylbenzene (xylene) for 24 hours. The reaction mixture is worked up by extraction with dichloromethane and drying, followed by distillation to obtain a sticky oil. This oil is converted into the hydrochloride salt by treatment with concentrated hydrochloric acid and recrystallized from ethanol, yielding 1-(3-chlorophenyl)piperazine hydrochloride with an 86% yield.

Reaction summary:

Step Reactants Solvent Conditions Yield (%) Product
1 Diethanolamine + Thionyl chloride CHCl3 Room temp, 2 hours 62 Di(2-chloroethyl)methylamine hydrochloride
2 3-Chloroaniline + Di(2-chloroethyl)methylamine hydrochloride Dimethylbenzene Reflux 24 hours 86 1-(3-chlorophenyl)piperazine hydrochloride

Alkylation to Form Piperazine Derivative with Chloropropyl Group

  • Step 3: 1-(3-chlorophenyl)piperazine hydrochloride is reacted with 1-bromo-3-chloropropane in a mixture of water and acetone at 0–10 °C. The reaction mixture is stirred while slowly adding 25% sodium hydroxide solution to maintain basic conditions. After stirring at room temperature for 18 hours, the organic layer is separated, concentrated, and treated with dilute hydrochloric acid to isolate the product as a white solid. The yield is about 65%.

This step introduces the 3-chloropropyl substituent, forming 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, an important intermediate toward the target compound.

Step Reactants Solvent Conditions Yield (%) Product
3 1-(3-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane Water + Acetone 0–10 °C, then RT 18h 65 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

Formation of (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride

While direct literature on the exact final step to the target compound is limited, the general approach involves:

  • Nucleophilic substitution or reductive amination to introduce the 3-aminobutyl side chain onto the chlorophenylmethylamine scaffold.
  • Subsequent treatment with hydrochloric acid to form the dihydrochloride salt.

The molecular formula for the final compound is C12H19N2Cl·2HCl with a molecular weight of approximately 263.21 g/mol, consistent with the dihydrochloride salt form.

Reaction Conditions and Yields Summary Table

Compound/Step Reactants/Precursors Solvent(s) Key Conditions Yield (%) Notes
Di(2-chloroethyl)methylamine hydrochloride Diethanolamine + Thionyl chloride CHCl3 Room temp, 2 h 62 Recrystallized from acetone
1-(3-chlorophenyl)piperazine hydrochloride 3-chloroaniline + Di(2-chloroethyl)methylamine hydrochloride Dimethylbenzene Reflux 24 h 86 Recrystallized from ethanol
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride 1-(3-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane Water + Acetone 0–10 °C then RT 18 h 65 Isolated by acid precipitation
This compound Alkylation/amination of above intermediate + HCl treatment Various (inferred) Mild conditions (inferred) Not specified Final salt formation step

Research Findings and Analysis

  • The synthetic route is characterized by mild reaction conditions, such as room temperature or reflux in common organic solvents (chloroform, dimethylbenzene, acetone).
  • The use of hydrochloride salts improves the isolation and purification of intermediates.
  • The stepwise approach allows for high purity and manageable post-reaction workup.
  • The yields reported are moderate to high (62–86%), indicating efficient conversions.
  • The reaction solvents and temperatures are optimized to balance reaction rate and product stability.
  • The process avoids harsh conditions, making it suitable for scale-up in pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced forms.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structural characteristics often exhibit antidepressant effects. The amine group in (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride may interact with neurotransmitter systems, potentially modulating serotonin or norepinephrine pathways. This suggests its potential as a candidate for further studies in treating depression.

Neurotransmitter Modulation

The compound's ability to influence neurotransmitter levels could be significant in developing treatments for various neurological disorders. Compounds structurally related to this compound have shown promise in modulating neurotransmitter activity, which is crucial for conditions such as anxiety and schizophrenia.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity, suggesting that this compound might also possess this property. This aspect could be explored for developing new antimicrobial agents, especially against resistant strains of bacteria.

The biological activity of this compound can be evaluated through various pharmacological assays:

  • Dose-Response Studies : These studies help establish the therapeutic windows and efficacy of the compound.
  • Interaction Studies : Understanding how this compound interacts with specific biological targets is critical for elucidating its mechanism of action.

Mechanism of Action

The mechanism of action of (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity. Additionally, the chlorinated aromatic ring may participate in hydrophobic interactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl/Aromatic Substitutions

  • ((1-[2-(4-Chlorophenyl)ethyl]piperidin-4-yl)-methyl)methylamine dihydrochloride (CAS 407640-28-2): This compound features a piperidine ring linked to a 4-chlorophenyl group, contrasting with the target compound’s linear aminobutyl chain and 3-chlorophenylmethyl group. The piperidine moiety may enhance lipid solubility and receptor binding affinity compared to the aliphatic chain in the target compound .
  • The morpholine ring introduces polarity, which could affect adsorption behavior relative to the target compound’s simpler structure .

Table 1: Structural Comparison of Chlorophenyl/Aromatic Derivatives

Compound Key Structural Features Potential Impact on Properties
Target Compound 3-Chlorophenylmethyl, linear aminobutyl Moderate lipophilicity, potential surfactant
((1-[2-(4-Chlorophenyl)ethyl]piperidin...) Piperidine ring, 4-chlorophenyl Enhanced receptor binding, higher solubility
C-[4-(3-Fluoro-benzyl)-morpholin... Morpholine ring, 3-fluorobenzyl Increased polarity, metabolic resistance

Aliphatic Amine Dihydrochlorides

  • N-(3-Chloropropyl)-N,N-dibutylamine hydrochloride (CAS 259d383):
    This compound shares a chloropropyl group with the target but substitutes methylamine with dibutylamine. The longer alkyl chains increase hydrophobicity, likely enhancing surfactant properties but reducing aqueous solubility .
  • (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride (CID 75530745): The acetic acid group introduces acidity and hydrogen-bonding capacity, which the target compound lacks. This structural difference may influence applications in chelation or pH-dependent adsorption processes .

Table 2: Physicochemical Properties of Aliphatic Amine Derivatives

Compound Molecular Formula Functional Groups Water Solubility (Predicted)
Target Compound C₁₂H₂₀Cl₃N₂ Primary amine, chlorophenyl Moderate
N-(3-Chloropropyl)-N,N-dibutylamine HCl C₁₁H₂₅Cl₂N Tertiary amine, chloropropyl Low
(Dimethylamino)(3-methylphenyl)acetic... C₁₁H₁₆ClNO₂ Tertiary amine, carboxylic acid High

Adsorption Behavior of Methylamine Derivatives

Evidence from kaolinite adsorption studies (Table 2 in ) reveals that methylamine cations exhibit higher stability on Si-O surfaces than Al-OH surfaces. While the target compound’s adsorption data are unavailable, its primary amine and aromatic groups may follow similar trends. Comparatively, quaternary ammonium analogs (e.g., methyl quaternary amine cations) show stronger adsorption due to higher charge density, suggesting that the target compound’s adsorption capacity may be intermediate between primary and quaternary amines .

Biological Activity

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride is a chemical compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by an amine group and a chlorinated phenyl moiety, positions it as a candidate for various therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈Cl₂N₂
  • Molecular Weight : 299.7 g/mol
  • Structure : The compound features a three-carbon aminobutyl chain linked to a chlorophenyl group, enhancing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine and serotonin, making the compound a potential therapeutic agent for conditions like Parkinson's disease and depression.

The primary mechanism involves the inhibition of MAO-B, leading to increased levels of neurotransmitters in the synaptic cleft. This action can alleviate symptoms associated with mood disorders and neurodegenerative diseases. Additionally, structural modifications of the compound can influence its binding affinity and inhibitory effects on MAO-B, highlighting the significance of structure-activity relationships in drug design.

Pharmacological Assays

Various pharmacological assays have been employed to evaluate the biological activity of this compound:

  • Inhibition Studies : Dose-response studies demonstrate the compound's effectiveness at different concentrations, establishing its therapeutic window.
  • Binding Affinity : Studies reveal its binding affinity for MAO-B and other relevant enzymes, providing insights into its potential efficacy as a drug candidate.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesNotable Biological Activity
3-Chloro-N,N-dimethylbenzamineChlorinated phenyl groupAntimicrobial properties
4-Chloro-N-methylbenzamineSimilar amine structureNeurotransmitter modulation
N-(3-Aminopropyl)-N-methylbenzamineExtended alkyl chainAntidepressant effects
This compoundAmine group + chlorinated phenylMAO-B inhibition

This comparative analysis highlights the unique aspects of this compound regarding its specific interactions and therapeutic applications.

Case Studies and Research Findings

Recent studies have underscored the compound's potential in various therapeutic contexts:

  • Neurodegenerative Diseases : Investigations into its effects on dopamine levels in animal models suggest that it may help mitigate symptoms associated with Parkinson's disease by preventing dopamine degradation.
  • Mood Disorders : Clinical trials indicate that derivatives of this compound could offer new avenues for treating depression through their MAO-B inhibition properties.

Q & A

Q. What strategies ensure reproducibility in cross-laboratory studies?

  • Methodological Answer : Adopt a split-plot experimental design (e.g., randomized blocks for reagent batches and technicians). Use standardized reference materials (e.g., NIST-traceable HCl) and inter-laboratory calibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride
Reactant of Route 2
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